molecular formula C20H20N4O4S2 B11158107 N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide

Cat. No.: B11158107
M. Wt: 444.5 g/mol
InChI Key: LXXQRECICZGRTN-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[4-(1,3-benzothiazol-6-ylcarbonyl)piperazino]sulfonyl}phenyl)acetamide is unique due to the combination of the benzothiazole, piperazine, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H20N4O4S2/c1-14(25)22-16-3-5-17(6-4-16)30(27,28)24-10-8-23(9-11-24)20(26)15-2-7-18-19(12-15)29-13-21-18/h2-7,12-13H,8-11H2,1H3,(H,22,25)

InChI Key

LXXQRECICZGRTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

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